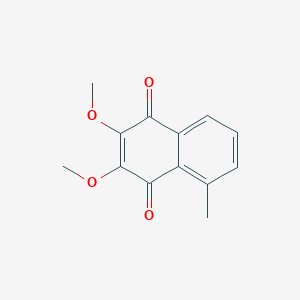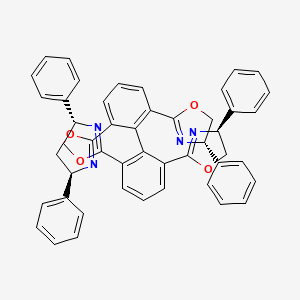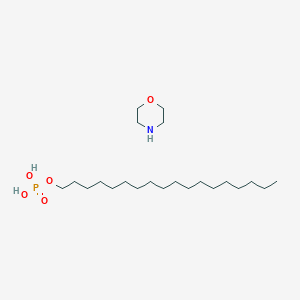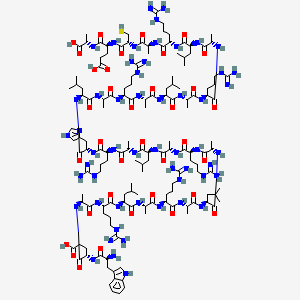
RALA peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RALA peptide is a cationic amphipathic peptide known for its ability to form nanoparticles with anionic entities such as nucleic acids. This peptide has gained significant attention due to its potential in gene delivery and therapeutic applications. The peptide sequence of RALA is designed to facilitate cellular uptake and endosomal escape, making it an effective delivery system for various therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
RALA peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material, which is reacted with protected amino acids in the presence of coupling reagents. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
RALA peptide primarily undergoes ionic interactions with anionic molecules, forming stable nanoparticles. These interactions are crucial for its function as a delivery system. The peptide can also participate in electrostatic interactions with negatively charged cell membranes, facilitating cellular uptake .
Common Reagents and Conditions
The formation of RALA-based nanoparticles typically involves mixing the peptide with anionic entities such as nucleic acids or gold nanoparticles. The reaction conditions include adjusting the pH and ionic strength to optimize nanoparticle formation and stability .
Major Products Formed
The major products formed from these reactions are RALA-nucleic acid complexes or RALA-gold nanoparticle complexes. These nanoparticles are characterized by their size, charge, and stability, which are critical for their effectiveness in therapeutic applications .
科学研究应用
RALA peptide has a wide range of scientific research applications, particularly in the fields of gene therapy, cancer treatment, and drug delivery. It has been used to deliver plasmid DNA, small interfering RNA (siRNA), and other therapeutic agents into cells. The peptide’s ability to enhance the uptake and efficacy of these agents makes it a valuable tool in biomedical research .
Gene Therapy
This compound has been extensively studied for its potential in gene therapy. It can form stable complexes with plasmid DNA, protecting it from degradation and facilitating its delivery into target cells. This makes it a promising candidate for the treatment of genetic disorders .
Cancer Treatment
In cancer research, this compound has been used to deliver therapeutic agents such as gold nanoparticles and siRNA to tumor cells. These nanoparticles can enhance the sensitivity of cancer cells to radiation therapy, improving treatment outcomes .
Drug Delivery
This compound’s ability to form nanoparticles with various therapeutic agents makes it an effective drug delivery system. It has been used to deliver chemotherapeutic drugs, cyclic dinucleotides, and other small molecules, improving their cellular uptake and therapeutic efficacy .
作用机制
The mechanism of action of RALA peptide involves its ability to form stable nanoparticles with anionic molecules through ionic interactions. These nanoparticles can readily cross cell membranes and escape endosomes, releasing their cargo into the cytoplasm. The reduction in pH inside the endosome triggers a conformational change in the peptide, enabling it to fuse with the endosomal membrane and release the cargo .
相似化合物的比较
RALA peptide is often compared to other cell-penetrating peptides (CPPs) such as TAT peptide and HALA peptide. While TAT peptide is known for its high transfection efficiency, this compound offers the advantage of lower toxicity and higher stability. HALA peptide, a modified version of RALA with increased histidine content, has shown improved endosomal escape and transfection efficiency .
Similar Compounds
TAT Peptide: Known for its high transfection efficiency but higher toxicity.
HALA Peptide: A modified version of RALA with increased histidine content, offering improved endosomal escape and transfection efficiency.
This compound stands out due to its unique balance of high transfection efficiency, low toxicity, and stability, making it a versatile tool in various scientific research applications.
属性
分子式 |
C144H248N54O35S |
|---|---|
分子量 |
3327.9 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C144H248N54O35S/c1-66(2)54-98(191-114(209)78(19)171-121(216)90(37-28-48-162-139(148)149)184-111(206)75(16)179-132(227)101(57-69(7)8)195-127(222)94(41-32-52-166-143(156)157)186-108(203)72(13)175-125(220)96(43-45-106(199)200)188-119(214)87(145)60-84-62-168-88-35-26-25-34-86(84)88)129(224)176-73(14)109(204)182-89(36-27-47-161-138(146)147)120(215)170-80(21)116(211)193-100(56-68(5)6)131(226)178-77(18)113(208)187-95(42-33-53-167-144(158)159)128(223)197-104(61-85-63-160-65-169-85)135(230)196-102(58-70(9)10)133(228)180-76(17)112(207)185-91(38-29-49-163-140(150)151)122(217)172-79(20)115(210)192-99(55-67(3)4)130(225)177-74(15)110(205)183-92(39-30-50-164-141(152)153)123(218)173-81(22)117(212)194-103(59-71(11)12)134(229)189-93(40-31-51-165-142(154)155)124(219)174-82(23)118(213)198-105(64-234)136(231)190-97(44-46-107(201)202)126(221)181-83(24)137(232)233/h25-26,34-35,62-63,65-83,87,89-105,168,234H,27-33,36-61,64,145H2,1-24H3,(H,160,169)(H,170,215)(H,171,216)(H,172,217)(H,173,218)(H,174,219)(H,175,220)(H,176,224)(H,177,225)(H,178,226)(H,179,227)(H,180,228)(H,181,221)(H,182,204)(H,183,205)(H,184,206)(H,185,207)(H,186,203)(H,187,208)(H,188,214)(H,189,229)(H,190,231)(H,191,209)(H,192,210)(H,193,211)(H,194,212)(H,195,222)(H,196,230)(H,197,223)(H,198,213)(H,199,200)(H,201,202)(H,232,233)(H4,146,147,161)(H4,148,149,162)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)(H4,156,157,166)(H4,158,159,167)/t72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1 |
InChI 键 |
GHWPWGCKSQQQSL-VKNOPYHSSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
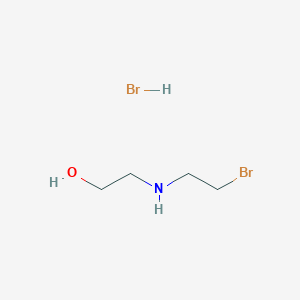
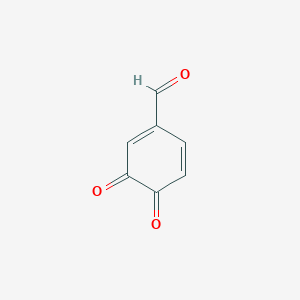
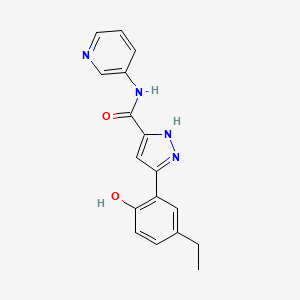
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)
![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)
